N-[5-(acetylamino)-2-methoxyphenyl]-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide
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Overview
Description
N-[5-(acetylamino)-2-methoxyphenyl]-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Functionalization of the Indole Core: The indole core is then functionalized with a butanamide group through a series of reactions, including acylation and amination.
Introduction of the Methoxy and Acetylamino Groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(acetylamino)-2-methoxyphenyl]-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the indole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[5-(acetylamino)-2-methoxyphenyl]-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with various biological activities.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(acetylamino)-2-methoxyphenyl]-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
N-[5-(acetylamino)-2-methoxyphenyl]-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Tryptamine: A biogenic amine involved in neurotransmission.
Serotonin: A neurotransmitter with various physiological functions.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C24H29N3O3 |
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Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-4-(1-propan-2-ylindol-3-yl)butanamide |
InChI |
InChI=1S/C24H29N3O3/c1-16(2)27-15-18(20-9-5-6-10-22(20)27)8-7-11-24(29)26-21-14-19(25-17(3)28)12-13-23(21)30-4/h5-6,9-10,12-16H,7-8,11H2,1-4H3,(H,25,28)(H,26,29) |
InChI Key |
DSXKECACXGUMAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)CCCC(=O)NC3=C(C=CC(=C3)NC(=O)C)OC |
Origin of Product |
United States |
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